molecular formula C10H10ClNS B8523721 6-Chloro-5-ethylthioindole

6-Chloro-5-ethylthioindole

Cat. No.: B8523721
M. Wt: 211.71 g/mol
InChI Key: KSNUCSMYTBROAK-UHFFFAOYSA-N
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Description

6-Chloro-5-ethylthioindole is a substituted indole derivative characterized by a chlorine atom at the 6-position and an ethylthio (-S-CH₂CH₃) group at the 5-position of the indole scaffold. Indole derivatives are critical in medicinal chemistry and material science due to their diverse bioactivity and structural versatility. This analysis will instead focus on structurally related chloro-substituted indoles, emphasizing how substituent type and position influence properties.

Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

6-chloro-5-ethylsulfanyl-1H-indole

InChI

InChI=1S/C10H10ClNS/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h3-6,12H,2H2,1H3

InChI Key

KSNUCSMYTBROAK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C2C(=C1)C=CN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of chloro-substituted indoles from the evidence:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Properties/Notes
6-Chloro-5-fluoroindole 122509-72-2 6-Cl, 5-F C₈H₅ClFN 169.58 105–107 299.8 (predicted) Light yellow solid; irritant
6-Chloroindole 17422-33-2 6-Cl C₈H₆ClN 151.59 88–91
6-Chloro-5-methyl-1H-indole 162100-42-7 6-Cl, 5-CH₃ C₉H₈ClN 165.62 XLogP3: 3; Topological PSA: 15.8
5-Chloroindole-3-acetic acid 1912-45-4 5-Cl, 3-CH₂COOH C₁₀H₈ClNO₂ 209.62 Stored at -20°C
Methyl 6-chloro-1H-indole-5-carboxylate 719282-11-8 6-Cl, 5-COOCH₃ C₁₀H₈ClNO₂ 217.63 Similarity score: 0.72
6-Chloro-3-[(4-ClPh)S]-2-Me-1H-indole 628736-25-4 6-Cl, 3-S-(4-ClPh), 2-CH₃ C₁₅H₁₁Cl₂NS 316.23 Thioether substituent

Notes:

  • Substituent effects: Electron-withdrawing groups (e.g., -F in 6-Chloro-5-fluoroindole) increase molecular polarity and melting points compared to alkyl-substituted analogs (e.g., 6-Chloro-5-methylindole) . Carboxylate esters (e.g., methyl carboxylates in ) exhibit higher molecular weights and altered solubility compared to non-esterified indoles.

Key Research Findings

  • Bioactivity correlations : Chloro and fluoro substituents at the 5- and 6-positions (e.g., 6-Chloro-5-fluoroindole) are common in kinase inhibitors due to enhanced binding affinity .
  • Thermal stability : Higher melting points in halogenated derivatives (e.g., 105–107°C for 6-Cl-5-F-indole vs. 88–91°C for 6-Cl-indole) suggest stronger intermolecular forces .
  • Functional group impact : Ethylthio groups (hypothetical in 6-Chloro-5-ethylthioindole) would likely increase lipophilicity (higher LogP) compared to methyl or carboxylate analogs, influencing membrane permeability in drug design.

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